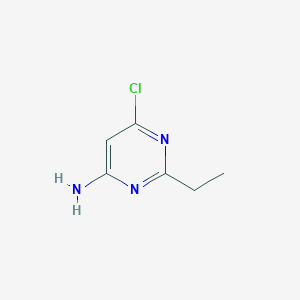

6-Chloro-2-Ethylpyrimidin-4-Amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSVPHMKJQIBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671920 | |

| Record name | 6-Chloro-2-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98134-36-2 | |

| Record name | 6-Chloro-2-ethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98134-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Ethylpyrimidin 4 Amine and Its Analogues

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core

The foundational step in creating 6-Chloro-2-Ethylpyrimidin-4-Amine is the construction of the pyrimidine ring itself. This is typically achieved through de novo synthesis, which builds the heterocyclic system from acyclic precursors.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The most prevalent and versatile method for assembling the pyrimidine core is the Principal Synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine, urea (B33335), or guanidine) with a three-carbon unit possessing electrophilic centers at the 1 and 3 positions. bu.edu.eg This approach is widely utilized for its efficiency in forming the 1,3-diazine structure. bu.edu.eg

A common pathway involves the reaction between an amidine and a β-dicarbonyl compound or its equivalent. organic-chemistry.org For the synthesis of a 2-substituted pyrimidine, the general reaction involves condensing the appropriate amidine with a 1,3-dicarbonyl compound. The substituents on the final pyrimidine ring are determined by the choice of these initial building blocks. For instance, base-facilitated trimerization of specific alkane nitriles can also yield pyrimidin-4-amine derivatives. slideshare.net

| Reaction Type | Precursors | Key Features | Reference(s) |

| Principal Synthesis | Amidine + 1,3-Dicarbonyl Compound | Most common and versatile method for pyrimidine ring construction. | bu.edu.eg |

| Three-Component Coupling | Enamine + Orthoformate + Ammonium Acetate | Single-step synthesis for 4,5-disubstituted pyrimidines. | organic-chemistry.org |

| Oxidative Annulation | Ketones + Amidines + Oxidant | Forms polysubstituted pyrimidines under oxidative conditions. | organic-chemistry.org |

Precursor Design and Elaboration Strategies

The specific architecture of this compound dictates a careful selection of precursors. To install the 2-ethyl group, propionamidine (the amidine derived from propionitrile) is the logical choice for the N-C-N component.

The remainder of the ring, which will ultimately bear the 4-amino and 6-chloro groups, is typically formed from a three-carbon precursor like a malonic ester or cyanoacetic ester derivative. A common strategy would be to synthesize a precursor such as 2-ethyl-4,6-dihydroxypyrimidine (B152359) first. This can be achieved by condensing propionamidine with diethyl malonate in the presence of a base like sodium ethoxide. The resulting dihydroxypyrimidine serves as a crucial intermediate, which can then be chemically modified. The initial synthesis of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride is a historically significant example of this type of condensation. wikipedia.org

Functionalization and Derivatization of Pyrimidine Scaffolds

Once the 2-ethylpyrimidine (B2674074) core is assembled, the next phase involves targeted functionalization to introduce the chloro and amine substituents at the correct positions.

Selective Chlorination Techniques (e.g., POCl₃-mediated)

The conversion of hydroxypyrimidines (or their tautomeric pyrimidone forms) into chloropyrimidines is a key transformation. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. researchgate.net The reaction involves heating the hydroxypyrimidine, such as the previously synthesized 2-ethyl-4,6-dihydroxypyrimidine, in POCl₃. researchgate.netresearchgate.net This process converts the hydroxyl groups into chlorides, yielding 4,6-dichloro-2-ethylpyrimidine (B74085).

Historically, these reactions were often performed using a large excess of POCl₃. researchgate.net However, modern, more sustainable methods have been developed that utilize equimolar amounts of POCl₃, often in the presence of a base like pyridine (B92270), under solvent-free conditions in a sealed reactor. researchgate.net This not only improves the economic and environmental profile of the synthesis but is also suitable for large-scale production. researchgate.net The use of a tertiary amine, such as N,N-dimethylaniline, can sometimes lead to the formation of N-methylanilino by-products, with the reaction's course being influenced by the electronic properties of other substituents on the pyrimidine ring. deepdyve.com

| Chlorinating Agent | Substrate | Typical Conditions | Key Outcome | Reference(s) |

| Phosphorus Oxychloride (POCl₃) | Hydroxypyrimidine | Reflux in excess POCl₃ | Conversion of -OH to -Cl | researchgate.netcommonorganicchemistry.com |

| POCl₃ (equimolar) / Pyridine | Hydroxypyrimidine | Heating in a sealed reactor, solvent-free | Efficient chlorination with reduced waste | researchgate.net |

| POCl₃ / PCl₅ | Hydroxypyrimidine | Heating in mixture | Used to promote chlorination in some cases | researchgate.net |

Introduction of Ethyl Substituents

As outlined in the precursor design (Section 2.1.2), the ethyl group at the C2 position is most efficiently incorporated during the initial cyclocondensation step. This is achieved by using propionamidine as the N-C-N building block. Attempting to add an ethyl group to a pre-formed pyrimidine ring is a less common and more complex synthetic strategy. Therefore, the de novo synthesis approach is the standard method for producing 2-ethylpyrimidine derivatives. ontosight.aiontosight.ai

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidines

The final step in the synthesis of this compound is the selective introduction of the amino group at the C4 position. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when substituted with strong electron-withdrawing groups like halogens. wikipedia.orgnih.gov

In the intermediate, 4,6-dichloro-2-ethylpyrimidine, the chlorine atoms at the C4 and C6 positions are the leaving groups. The reaction with a nucleophile, such as ammonia (B1221849) or an amine, generally leads to the selective displacement of the halide at the C4 position. stackexchange.com This regioselectivity is a well-established principle in pyrimidine chemistry, attributed to the C4 position being more electron-deficient and thus more activated toward nucleophilic attack than the C2 or C6 positions. stackexchange.com

By carefully controlling the reaction conditions (e.g., temperature and stoichiometry), one equivalent of ammonia can be reacted with 4,6-dichloro-2-ethylpyrimidine to displace one chlorine atom, preferentially at the C4 position, to yield the final product, this compound. researchgate.netgoogle.com

Palladium-Catalyzed Coupling Reactions for Further Functionalization

The chlorine atom at the C6 position of the pyrimidine ring in this compound and its analogues is a versatile functional group for derivatization through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of functionalized pyrimidine derivatives. nih.govwikipedia.orgresearchgate.net

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, has been successfully applied to solid-supported chloropyrimidines to generate biaryl compounds. nih.gov For instance, the reaction of a resin-bound 4-(substituted amino)-6-chloropyrimidine with various arylboronic acids, catalyzed by a Pd₂(dba)₃/P(t-Bu)₃ system, has been shown to produce a library of 4-(substituted amino)-6-arylpyrimidines in moderate yields and high purity after cleavage from the solid support. nih.gov The reaction typically proceeds under an inert atmosphere at elevated temperatures. nih.gov

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, offers a direct route to alkynyl-substituted pyrimidines. Research on 2,4-diamino-6-iodopyrimidine (B2689892) and 2-amino-4,6-dichloropyrimidine (B145751) has demonstrated the efficacy of Sonogashira reactions in synthesizing mono- and bis-alkynyl pyrimidine derivatives with cytostatic properties. researchgate.net The regioselectivity of the Sonogashira coupling on di-iodinated purines, a related heterocyclic system, can be controlled by the choice of the palladium catalyst's ligand. rsc.org Monodentate ligands tend to direct alkynylation to the C2-position, while bidentate or electron-rich monodentate phosphine (B1218219) ligands favor coupling at the C8-position. rsc.org This principle of ligand-controlled regioselectivity could potentially be applied to di-halogenated pyrimidine systems.

The Buchwald-Hartwig amination has emerged as a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. wikipedia.org This reaction is particularly relevant for the further functionalization of 4-amino-6-chloropyrimidines. Studies on the amination of 4-amino-6-chloropyrimidine (B18116) with adamantane-containing amines have shown that the introduction of a second amino substituent can be achieved using a Pd(0) catalyst. nih.gov The choice of ligand, such as DavePhos or BINAP, can influence the reaction yield. nih.gov Furthermore, the Buchwald-Hartwig amination has been widely applied in the synthesis of pharmaceutical compounds, including the coupling of various amines with chloropyrimidines. nih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Chloro-Pyrimidine Analogues

| Coupling Reaction | Chloro-Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Suzuki-Miyaura | Resin-supported 4-(substituted amino)-6-chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 4-(substituted amino)-6-arylpyrimidine | Moderate | nih.gov |

| Sonogashira | 2-Amino-4,6-dichloropyrimidine | Terminal alkyne | Not specified | Mono- and bis-alkynyl pyrimidine derivatives | Not specified | researchgate.net |

| Buchwald-Hartwig Amination | 4-Amino-6-chloropyrimidine | Adamantane-containing amine | Pd(0) / DavePhos | 4-Amino-6-(adamantylamino)pyrimidine | 60% | nih.gov |

Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pyrimidine derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.gov

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in incorporating the atoms of the reactants into the desired product. primescholars.comwikipedia.org Addition reactions, for example, are considered highly atom-economical as all reactant atoms are incorporated into the product, resulting in a 100% atom economy. primescholars.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

For a hypothetical synthesis of a functionalized pyrimidine via a Suzuki coupling, the atom economy can be calculated as follows:

Reaction: this compound + Phenylboronic acid → 2-Ethyl-6-phenylpyrimidin-4-amine + "B(OH)₂Cl" (hypothetical byproduct)

Molecular Weights:

this compound (C₆H₈ClN₃): 157.60 g/mol

Phenylboronic acid (C₆H₇BO₂): 121.93 g/mol

2-Ethyl-6-phenylpyrimidin-4-amine (C₁₂H₁₃N₃): 199.25 g/mol

Reactants Total: 157.60 + 121.93 = 279.53 g/mol

Atom Economy Calculation: (Molecular weight of desired product / Total molecular weight of all reactants) x 100% (199.25 / 279.53) x 100% = 71.28%

This calculation highlights that even with a high reaction yield, a significant portion of the reactant atoms may end up as waste. Therefore, designing synthetic routes with high atom economy, such as multicomponent reactions, is a key goal of green chemistry. rasayanjournal.co.in

Another important aspect of green chemistry is the use of greener solvents and reaction conditions. Water is an ideal green solvent, and efforts have been made to perform palladium-catalyzed couplings in aqueous media. mdpi.com Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, represent another sustainable approach, reducing both solvent waste and energy consumption. researchgate.netijres.org Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in the preparation of pyrimidine derivatives. ijres.orgsemanticscholar.org

The use of catalysts is inherently a green practice as they are used in small amounts and can be recycled. The development of highly active and recyclable catalysts, including nano-catalysts, further enhances the sustainability of pyrimidine synthesis. nih.gov

Table 2: Application of Green Chemistry Principles in Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefits | Reference(s) |

| High Atom Economy | Multicomponent reactions (e.g., Biginelli reaction) | Reduces waste, simplifies purification | rasayanjournal.co.in |

| Use of Greener Solvents | Reactions in water or solvent-free conditions | Reduces environmental impact and health hazards | mdpi.comresearchgate.net |

| Alternative Energy Sources | Microwave irradiation, ultrasonication | Faster reaction times, lower energy consumption | rasayanjournal.co.inijres.orgsemanticscholar.org |

| Catalysis | Use of recyclable palladium or nano-catalysts | Reduces catalyst waste and cost | nih.gov |

Advanced Chemical Reactivity and Transformation Studies of 6 Chloro 2 Ethylpyrimidin 4 Amine

Mechanistic Investigations of Reaction Pathways

The chemical behavior of 6-Chloro-2-Ethylpyrimidin-4-Amine is dictated by the interplay of its three principal reactive centers: the chloro group at the C6 position, the amine moiety at the C4 position, and the ethyl group at the C2 position. Understanding the mechanistic pathways at each of these sites is crucial for designing synthetic strategies to create novel derivatives.

Substitutions Involving the Chloro Group

The chloro substituent at the C6 position of the pyrimidine (B1678525) ring is a primary site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the chlorine atom for displacement by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway for the chloro group. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. A wide range of nucleophiles can be employed, including:

Amines: Reaction with primary and secondary amines leads to the formation of the corresponding 4,6-disubstituted-2-ethylpyrimidines. The reaction conditions, such as solvent and base, can significantly influence the reaction rate and yield. For instance, acid catalysis is sometimes employed in amination reactions of chloropyrimidines. preprints.orgresearchgate.net

Alkoxides and Thiolates: Nucleophilic attack by alkoxides or thiolates results in the formation of ether or thioether linkages at the C6 position, respectively.

Carbon Nucleophiles: Organometallic reagents like Grignard reagents or organolithium compounds can displace the chloro group, leading to the formation of a new carbon-carbon bond.

The regioselectivity of these substitution reactions is a key consideration, especially in pyrimidine systems with multiple halogen substituents. In the case of this compound, the presence of the activating amino group at C4 can influence the reactivity of the C6-chloro group. Studies on related dichloropyrimidines have shown that the position of substitution can be directed by the nature of the nucleophile and the reaction conditions. researchgate.netresearchgate.net

Reactions of the Amine Moiety

The primary amine group at the C4 position offers another handle for chemical modification. Its nucleophilic character allows for a range of reactions that can introduce new functional groups.

N-Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amine group or to introduce specific functionalities.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. However, controlling the degree of alkylation can be challenging and may result in a mixture of products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures can lead to the formation of a diazonium salt. While often unstable, pyrimidine diazonium salts can be used in subsequent reactions, such as the Sandmeyer reaction, to introduce a variety of substituents like halogens, cyano, or hydroxyl groups.

Transformations of the Ethyl Group

The ethyl group at the C2 position is generally less reactive than the chloro and amine groups. However, under specific conditions, it can undergo transformations.

Oxidation: Strong oxidizing agents can potentially oxidize the ethyl group. The benzylic-like position (the carbon atom attached to the pyrimidine ring) is the most likely site of initial oxidation, potentially leading to a secondary alcohol, a ketone, or even cleavage of the C-C bond under harsh conditions.

Halogenation: Free radical halogenation, typically initiated by UV light, could introduce a halogen atom onto the ethyl group, primarily at the benzylic-like position.

Chemoselective and Regioselective Reactions

Chemoselectivity, the preferential reaction of one functional group over another, is a critical aspect of synthesizing complex molecules from multifunctional starting materials like this compound. The distinct reactivity of the chloro and amino groups allows for selective transformations.

Generally, the chloro group is more susceptible to nucleophilic substitution than the amine group is to electrophilic attack under neutral or basic conditions. This allows for the selective displacement of the chlorine atom while leaving the amine group intact. Conversely, under acidic conditions, the amine group can be protonated, reducing its nucleophilicity and allowing for reactions to potentially occur at other sites.

Regioselectivity becomes important when considering the introduction of a second substituent onto the pyrimidine ring. The directing effects of the existing ethyl and amino groups will influence the position of any subsequent electrophilic aromatic substitution, although such reactions are less common on the electron-deficient pyrimidine ring itself. In di- or tri-substituted pyrimidines, the position of nucleophilic attack is governed by the electronic and steric effects of the substituents present. researchgate.netresearchgate.net

Catalytic Transformations

Catalysis can play a significant role in enhancing the efficiency and selectivity of reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide range of aryl, vinyl, and amino substituents. The Buchwald-Hartwig amination, in particular, offers an alternative and often milder method for C-N bond formation compared to traditional SNAr reactions. preprints.orgresearchgate.net

Acid Catalysis: As mentioned earlier, acid catalysis can be employed to promote nucleophilic substitution reactions at the chloro position. preprints.org The acid can activate the pyrimidine ring towards nucleophilic attack by protonating a ring nitrogen.

Stability and Degradation Pathways Under Controlled Conditions

The stability of this compound is an important consideration for its storage and handling, as well as for understanding its environmental fate.

Hydrolysis: Under certain conditions, particularly in the presence of strong acids or bases and heat, the chloro group can undergo hydrolysis to yield the corresponding 6-hydroxy-2-ethylpyrimidin-4-amine. The amine group can also be susceptible to hydrolysis under harsh acidic conditions, though this is generally less facile.

Photodegradation: Exposure to ultraviolet radiation could potentially lead to the degradation of the molecule, possibly through homolytic cleavage of the C-Cl bond to form a pyrimidinyl radical.

Microbial Degradation: While specific studies on the microbial degradation of this compound are not readily available, research on other chlorinated heterocyclic compounds, such as 6-chloro-2-benzoxazolinone, has shown that microorganisms can play a role in their degradation. nih.gov Such degradation pathways often involve initial hydrolytic or oxidative steps to remove the chlorine atom and open the heterocyclic ring.

The following table summarizes the key reactive sites and potential transformations of this compound:

| Reactive Site | Position | Type of Reaction | Potential Reagents/Conditions | Resulting Functional Group |

| Chloro Group | C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Substituted Amines, Ethers, Thioethers |

| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkenes (Heck), Amines (Buchwald-Hartwig) | Aryl/Vinyl groups, Substituted Amines | ||

| Amine Moiety | C4 | N-Acylation | Acyl Chlorides, Anhydrides | Amides |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amines | ||

| Diazotization | Nitrous Acid (NaNO2/H+) | Diazonium Salt | ||

| Ethyl Group | C2 | Oxidation | Strong Oxidizing Agents | Alcohol, Ketone |

| Halogenation | NBS/AIBN or Br2/UV light | Halogenated Ethyl Group |

Biological Activities and Mechanistic Insights of 6 Chloro 2 Ethylpyrimidin 4 Amine Derivatives

Antimicrobial Research

Derivatives of 6-Chloro-2-Ethylpyrimidin-4-Amine have demonstrated significant potential as antimicrobial agents, with research highlighting their activity against bacteria, fungi, and viruses.

Antibacterial Activity and Mechanisms of Action

Pyrimidine (B1678525) derivatives are a major focus in the discovery of new antibacterial drugs due to their diverse mechanisms of action and good activity profiles. nih.gov One of the key mechanisms by which these compounds exert their antibacterial effects is through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. nih.govresearchgate.net By blocking DHFR, these derivatives disrupt essential cellular processes, leading to bacterial cell death.

Research has shown that certain thiophenyl-substituted pyrimidine derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). nih.govrsc.org The proposed mechanism of action for some of these derivatives is the inhibition of the FtsZ protein, which is essential for bacterial cell division. nih.govrsc.org This inhibition disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to bactericidal effects. nih.gov Studies have observed that treatment with these compounds can cause significant elongation of bacterial cells, a hallmark of cell division inhibition. nih.gov

Table 1: Antibacterial Activity of a Thiophenyl-Pyrimidine Derivative (F20)

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis ATCC 6633 | 2 |

| Staphylococcus aureus ATCC 29213 | 4 |

| MRSA ATCC 43300 | 4 |

| VREF ATCC 700221 | 4 |

| Escherichia coli ATCC 25922 | >64 |

| Pseudomonas aeruginosa ATCC 27853 | >64 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Antifungal Activity and Mechanisms of Action

The pyrimidine scaffold is also a promising framework for the development of novel antifungal agents. nih.gov Derivatives have shown efficacy against a variety of pathogenic fungi, including those that pose a significant threat to human health and agriculture. nih.govfrontiersin.org

One of the primary mechanisms of antifungal action for some pyrimidine derivatives is the disruption of the endoplasmic reticulum (ER). asm.org This disruption can lead to a variety of cellular stresses and ultimately trigger cell death. Other pyrimidine-based antifungals function by inhibiting ergosterol biosynthesis. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity and function, leading to fungal cell lysis. nih.gov

Furthermore, novel pyrimidine derivatives containing an amide moiety have demonstrated significant in vitro antifungal activities against several phytopathogenic fungi, such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.orgnih.gov For some of these compounds, the efficacy was found to be superior to that of the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov

Table 2: In Vitro Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety at 50 μg/mL

| Compound | Inhibition Rate (%) against B. dothidea | Inhibition Rate (%) against Phomopsis sp. | Inhibition Rate (%) against B. cinereal |

|---|---|---|---|

| 5f | - | 100.0 | - |

| 5i | 82.1 | - | - |

| 5l | 81.1 | - | - |

| 5n | 84.1 | 91.8 | - |

| 5o | 88.5 | 100.0 | - |

| 5p | - | 93.4 | - |

| Pyrimethanil (Control) | 84.4 | 85.1 | - |

Data represents the percentage of fungal growth inhibition.

Antiviral Activity and Mechanisms of Action

The antiviral potential of pyrimidine derivatives has been explored against a range of viruses. nih.govmdpi.com A common mechanism of action for antiviral drugs is the inhibition of viral nucleic acid synthesis. nih.gov Pyrimidine analogues can act as antimetabolites, interfering with the replication of the viral genome. nih.gov

For instance, certain substituted pyrimidine, thiopyrimidine, and thiazolopyrimidine derivatives have shown promising activity against Herpes Simplex Virus-1 (HSV-1). nih.gov Some of these compounds exhibited over 90% inhibition of the virus. nih.gov Additionally, research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines has revealed their efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The antiviral activity of these compounds is influenced by the nature of the substituents on the pyrimidine core. mdpi.com

Antiparasitic and Antimalarial Investigations

Derivatives of this compound have also been investigated for their potential to combat parasitic infections, including those caused by protozoan pathogens responsible for diseases like toxoplasmosis and pneumocystis pneumonia.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

A crucial target for antiparasitic and antimalarial drugs is the enzyme dihydrofolate reductase (DHFR). nih.govrjpbr.com This enzyme is essential for the folate biosynthesis pathway, which provides the necessary precursors for DNA synthesis. nih.gov Many protozoan parasites are unable to utilize exogenous folate and are therefore dependent on their own DHFR activity for survival.

Pyrimidine derivatives, particularly those with a 2,4-diamino substitution, are well-established inhibitors of DHFR. nih.govresearchgate.net These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the reduction of dihydrofolate to tetrahydrofolate. nih.gov This blockade of the folate pathway ultimately halts parasite replication. The selectivity of these inhibitors for parasitic DHFR over the human enzyme is a key factor in their therapeutic potential.

Efficacy against Protozoal Pathogens (e.g., Toxoplasma gondii, Pneumocystis carinii)

Building on the principle of DHFR inhibition, specific pyrimidine derivatives have been designed and synthesized to target protozoal pathogens. For example, furo[2,3-d]pyrimidines have been developed as potential inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii, organisms that cause opportunistic infections, particularly in immunocompromised individuals. drugbank.com

Furthermore, nonclassical antifolates, such as certain 2,4-diamino-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines, have been evaluated as dual inhibitors of both thymidylate synthase (TS) and DHFR, showing potency against human, E. coli, and T. gondii DHFR. nih.gov The efficacy of these compounds underscores the potential of the pyrimidine scaffold in the development of novel treatments for toxoplasmosis and pneumocystis pneumonia. acs.orgnih.gov

Table 3: DHFR Inhibitory Activity of Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines

| Compound | Human DHFR IC50 (μM) | T. gondii DHFR IC50 (μM) |

|---|---|---|

| 2c (4-nitrophenyl) | 0.26 | - |

| 2j (4-bromophenyl) | 0.26 | - |

IC50 is the half maximal inhibitory concentration.

Anti-Cancer and Cytotoxic Effects

The pyrimidine scaffold is a cornerstone in the development of anti-cancer agents, and derivatives of this compound are no exception. Their anti-tumor properties are multifaceted, involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

Inhibition of DNA Synthesis Pathways

Pyrimidine analogs are well-known for their ability to interfere with DNA synthesis, a critical process for rapidly dividing cancer cells. By mimicking natural pyrimidines, these synthetic derivatives can be incorporated into DNA during replication, leading to strand breaks, or they can inhibit enzymes essential for the production of DNA building blocks. nih.gov For instance, the anticancer agent 5-bromo-2'-deoxyuridine acts by being incorporated into DNA, which ultimately leads to cell cycle arrest and apoptosis in cancer cells. nih.gov While direct studies on this compound derivatives' impact on DNA synthesis are specific, the broader class of pyrimidine derivatives is known to disrupt these pathways, thereby exerting cytotoxic effects. nih.gov

Modulation of Kinase Activity (e.g., CDK8 II, Protein Tyrosine Phosphatases)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their deregulation is a common feature in cancer. mdpi.com CDK8, in particular, has emerged as an oncogene and a promising target for cancer therapy. guidetopharmacology.org It is a component of the Mediator complex, which regulates the activity of RNA polymerase II. guidetopharmacology.org Derivatives of the pyrimidine class have been investigated as CDK8 inhibitors. These inhibitors can function by repressing transcription in a kinase-dependent manner, for example, by phosphorylating cyclin H to inactivate the transcription factor TFIIH. mdpi.com The development of small-molecule inhibitors targeting CDK8 is an active area of research aimed at novel anti-cancer therapeutics. guidetopharmacology.org

Protein tyrosine phosphatases (PTPs) are another class of enzymes involved in cell signaling pathways that control growth, differentiation, and oncogenic transformation. The modulation of PTP activity by small molecules can have significant therapeutic implications. Although specific studies on this compound derivatives and PTPs are not detailed in the provided context, the general principle of targeting kinase and phosphatase pathways is a key strategy in cancer drug discovery.

Induction of Apoptosis in Cultured Cells

A hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in tumor cells. Research has shown that various pyrimidine derivatives can trigger apoptosis. For example, certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis in CCRF-CEM cancer cells, which is indicated by an increase in the sub-G1 cell population. mdpi.com This process is often accompanied by the inhibition of DNA and RNA synthesis. mdpi.com Similarly, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been demonstrated to induce apoptosis and necrosis, contributing to their anti-cancer effects. mdpi.com

B-cell Lymphoma 6 (BCL6) Inhibition

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that is crucial for the formation of germinal centers and is often misregulated in diffuse large B-cell lymphoma (DLBCL). sci-hub.senih.gov This makes BCL6 an attractive therapeutic target for lymphomas. nih.gov A series of N-phenyl-4-pyrimidinamine derivatives have been designed and synthesized as potent BCL6 inhibitors. sci-hub.senih.gov These compounds act by blocking the interaction of BCL6 with its corepressors, which leads to the reactivation of BCL6 target genes and inhibits the proliferation of DLBCL cells. sci-hub.sefigshare.com

One notable compound, 14j , demonstrated potent inhibition of the BCL6 pathway and showed strong anti-proliferative effects on DLBCL cells both in vitro and in vivo. sci-hub.senih.gov

Table 1: BCL6 Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | IC50 (μM) | Notes |

|---|---|---|

| 9h | 0.77 ± 0.05 | Showed the best inhibitory activity among its series. sci-hub.se |

| 13a | > 20 | Bromothienyl analogue with greatly reduced activity. sci-hub.se |

| 13b | > 20 | Bromofuranyl analogue with a significant loss in activity. sci-hub.se |

| 14j | Not specified, but described as most potent | Significantly blocked BCL6 interaction with corepressors. sci-hub.senih.gov |

Receptor Agonism/Antagonism Studies

Beyond their direct cytotoxic effects, derivatives of this compound can also exert their biological effects by modulating the activity of cellular receptors.

G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR119 Agonism)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. GPR119 is a GPCR that has been identified as a potential target for the treatment of type 2 diabetes. Systematic optimization of a pyrimidine-based lead compound led to the discovery of potent and selective GPR119 agonists. nih.gov One such compound, 29 , displayed significantly improved in vitro activity and oral exposure, leading to beneficial effects on glucose metabolism in animal models. nih.gov This highlights the versatility of the pyrimidine scaffold in targeting GPCRs for therapeutic benefit.

Histamine (B1213489) H3 Receptor Agonism

A comprehensive review of scientific literature and chemical databases did not yield specific information regarding the activity of this compound derivatives as agonists for the Histamine H3 (H3) receptor. Research on pyrimidine-based compounds targeting histamine receptors has often focused on antagonist activity at various subtypes, including H1, H3, and H4 receptors, for the treatment of inflammatory and neurological conditions. google.commdpi.comencyclopedia.pub However, specific studies detailing the synthesis and confirmation of H3 receptor agonism by derivatives of this compound are not present in the available research.

Enzyme Chaperoning Efficacy and Mechanisms (e.g., β-N-acetylhexosaminidase)

There is no specific information in the available scientific literature detailing the efficacy or mechanisms of this compound derivatives as enzyme chaperones for β-N-acetylhexosaminidase. Research into pharmacological chaperones for lysosomal storage diseases, where β-N-acetylhexosaminidase activity is deficient, is an active field. dokumen.pub However, these studies have focused on other chemical scaffolds, such as iminosugars or different pyrimidine analogs, and a direct connection to this compound has not been established in the reviewed literature.

Acaricidal and Insecticidal Potential in Agrochemical Research

Derivatives of the pyrimidin-4-amine chemical structure have been a significant focus in agrochemical research, leading to the development of novel compounds with notable acaricidal and insecticidal properties. researchgate.net These efforts aim to address the growing issue of pesticide resistance by discovering molecules with new modes of action. nih.govacs.org

Research has demonstrated that modifications to the pyrimidin-4-amine core can yield compounds with high efficacy against various agricultural pests. For instance, a series of novel pyrimidinamine derivatives containing a phenyloxazole moiety were designed, synthesized, and evaluated for their bioactivity. researchgate.net Several of these compounds displayed potent insecticidal and acaricidal effects.

One notable derivative, 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine (Compound 9o) , exhibited powerful activity against the black bean aphid (Aphis fabae), with efficacy reported to be superior to the commercial insecticide imidacloprid. researchgate.netresearchgate.net Another compound from the same series, 5-chloro-6-ethyl-2-methyl-N-((2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine (Compound 9r) , showed significant activity against the carmine spider mite (Tetranychus cinnabarinus). researchgate.netresearchgate.net

The table below summarizes the insecticidal efficacy of these representative compounds.

| Compound Name | Target Pest | LC50 (mg/L) | Reference Compound | Reference LC50 (mg/L) |

| 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine (9o) | Aphis fabae | 0.42 | Imidacloprid | 0.51 |

| 5-chloro-6-ethyl-2-methyl-N-((2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine (9r) | T. cinnabarinus | 4.27 | Spirotetramat | 2.27 |

Further studies into pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety also revealed broad-spectrum insecticidal activity. nih.govacs.org Two compounds from this class, 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and its bromo-analog (U8) , were effective against the armyworm Mythimna separata. nih.govacs.org The mechanism of action for these compounds was investigated, with molecular docking studies suggesting interaction with the acetylcholinesterase (AChE) enzyme. nih.govacs.org

The table below presents the insecticidal activity of these derivatives against Mythimna separata.

| Compound Name | Target Pest | LC50 (mg/L) | Reference Compound | Reference LC50 (mg/L) |

| 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) | Mythimna separata | 3.57 ± 0.42 | Flufenerim | 3.14 ± 0.73 |

| 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8) | Mythimna separata | 4.22 ± 0.47 | Flufenerim | 3.14 ± 0.73 |

Additionally, research into pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide moiety has identified compounds with potent acaricidal activity. researchgate.net Specifically, the compound 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (T4) showed excellent efficacy against the two-spotted spider mite (Tetranychus urticae), with an LC50 value comparable to the commercial acaricide cyenopyrafen. researchgate.net

| Compound Name | Target Pest | LC50 (mg/L) | Reference Compound |

| 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (T4) | Tetranychus urticae | 0.19 | Cyenopyrafen |

Collectively, this body of research underscores the significant potential of the pyrimidin-4-amine scaffold as a template for the discovery of new and effective insecticides and acaricides. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Molecular Design Strategies

Impact of Substituent Variations on Biological Potency

Systematic modification of the substituents on the pyrimidine (B1678525) ring is a fundamental strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. The specific substitutions on the 6-Chloro-2-Ethylpyrimidin-4-Amine core are critical determinants of its interaction with target proteins.

The chlorine atom at the C6 position of the pyrimidine ring plays a pivotal role in modulating the compound's electronic character and binding interactions. Halogen substitution, particularly with chlorine, is a common strategy in the design of kinase inhibitors. nih.gov The chloro group is strongly electron-withdrawing, which can influence the pKa of the pyrimidine nitrogens and the exocyclic amino group, thereby affecting the strength of hydrogen bonds formed with target residues.

In many kinase inhibitors, a halogen at this position can form specific interactions within the ATP-binding pocket. For example, in the development of 2,4,6-substituted pyrimidine derivatives as BACE-1 inhibitors, di-chloro substitution on an adjacent aromatic ring was found to be optimal for potency. nih.gov Studies on 2-amino-4-chloropyridine (B16104) derivatives have also shown that the chloro group is a key pharmacophore for antimicrobial activity. researchgate.netgoogle.com The presence of a chlorine atom can significantly enhance inhibitory activity, often by occupying a specific hydrophobic pocket or by forming halogen bonds. nih.gov The replacement of the chloro group at the C6 position often leads to a significant change in biological activity, highlighting its importance. For instance, the starting material 2,4-diamino-6-chloropyrimidine is a key intermediate in the synthesis of the hair growth drug Minoxidil, where the chloro group is ultimately displaced, demonstrating its role as a reactive handle for further functionalization. entrepreneur-cn.comnih.gov

Table 1: Impact of C6-Halogen Substitution on Pyrimidine Activity

| Position | Substituent | General Effect on Activity | Rationale |

| C6 | Chloro | Often enhances potency | Electron-withdrawing nature modulates ring electronics; can form specific halogen bonds or hydrophobic interactions. nih.govnih.gov |

| C6 | Fluoro | Can increase activity | Strong electron-withdrawing group; may alter metabolic stability. nih.gov |

| C6 | Bromo/Iodo | Variable | Larger size may cause steric hindrance, but can also enhance van der Waals interactions. |

| C6 | Hydrogen (unsubstituted) | Generally lower potency | Lacks the specific electronic and steric contributions of a halogen. |

The ethyl group at the C2 position primarily contributes to the compound's steric profile and its ability to form hydrophobic (van der Waals) interactions within a protein's binding site. The size and lipophilicity of alkyl groups at this position are often critical for achieving high potency and selectivity.

Structure-activity relationship studies on various pyrimidine series have demonstrated the importance of the C2-substituent. In a series of 6-alkyl-2,4-diaminopyrimidines developed as histamine (B1213489) H₄ receptor antagonists, the nature of the alkyl group was a key determinant of activity. nih.gov Similarly, research on pyrrolo[2,3-d]pyrimidines showed that extending a C5-methyl to a C5-ethyl group enhanced inhibitory activity against dihydrofolate reductase (DHFR) and increased the spectrum of antitumor activity. nih.gov This suggests that the slightly larger size of the ethyl group compared to a methyl group can lead to more optimal space-filling and hydrophobic contact in the target's binding pocket. However, excessively large alkyl groups can introduce steric clashes, leading to a decrease in potency.

Table 2: Influence of C2-Alkyl Group Size on Pyrimidine Activity

| Position | Substituent | General Effect on Activity | Rationale |

| C2 | Methyl | Often active | Small, hydrophobic group that can fit into small pockets. |

| C2 | Ethyl | Can improve potency over methyl | Provides increased hydrophobic interactions without being excessively bulky. nih.gov |

| C2 | Propyl/Isopropyl | Potency may increase or decrease | Depends on the size and shape of the binding pocket; potential for steric hindrance. arkat-usa.org |

| C2 | Cyclopropyl (B3062369) | Can enhance potency and metabolic stability | Offers conformational rigidity and improved lipophilic ligand efficiency. nih.gov |

The amino group at the C4 position is arguably one of the most critical features for the biological activity of many pyrimidine derivatives, especially those targeting kinases. nih.gov This group acts as a key hydrogen bond donor, often forming one or more crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site. This interaction mimics the binding of the natural ligand, ATP, and is essential for anchoring the inhibitor in the active site. nih.gov

The development of numerous 2,4-diaminopyrimidine (B92962) and 4-aminopyrimidine (B60600) series as potent kinase inhibitors underscores the significance of this functionality. nih.govacs.org Studies have consistently shown that removal or significant alteration of this amino group leads to a dramatic loss of inhibitory activity. For instance, in the design of inhibitors for c-Jun N-terminal kinase (JNK), the 2-aminopyrimidine (B69317) and 2,4-diaminopyrimidine scaffolds were central to achieving high potency. nih.govacs.org The basicity of the amino group, influenced by other substituents on the ring like the C6-chloro group, is fine-tuned to ensure optimal hydrogen bonding geometry and strength.

Design Principles for Enhanced Selectivity and Efficacy

The design of potent and selective pyrimidine-based inhibitors like this compound is guided by several key principles, often leveraging structure-based drug design (SBDD). entrepreneur-cn.com

Hinge-Binding Mimicry : The primary design principle for pyrimidine-based kinase inhibitors is to utilize the 4-amino group to form hydrogen bonds with the kinase hinge region, mimicking the adenine (B156593) of ATP. nih.gov The pyrimidine core acts as a stable scaffold to present this crucial interaction point.

Exploiting Hydrophobic Pockets : Selectivity and enhanced efficacy are often achieved by designing substituents that can exploit unique hydrophobic pockets within the ATP-binding site of the target kinase. The C2-ethyl and C6-chloro groups of the title compound are positioned to interact with such pockets. Selectivity among different kinases can be achieved by tailoring these substituents to fit the specific topology of the target kinase while clashing with the binding sites of off-target kinases. arkat-usa.org

Conformational Restriction : Introducing conformational rigidity can lock the molecule in its bioactive conformation, reducing the entropic penalty upon binding and thus increasing potency. This can be achieved by incorporating cyclic structures or sterically demanding groups that restrict bond rotation.

Targeting Allosteric Sites : While most pyrimidine inhibitors are ATP-competitive, another design strategy involves creating molecules that bind to allosteric sites or stabilize an inactive conformation of the kinase (e.g., the "DFG-out" conformation). entrepreneur-cn.com This can lead to higher selectivity as allosteric sites are generally less conserved than the ATP-binding pocket.

Bioisosteric Replacement Strategies in Pyrimidine Design

Bioisosteric replacement is a powerful strategy used to fine-tune the pharmacological profile of a lead compound by replacing a functional group with another that has similar physical or chemical properties. nih.gov This can improve potency, selectivity, metabolic stability, and solubility. researchgate.net

Chloro Group Replacement : The C6-chloro group can be replaced with other halogens (F, Br) to probe for optimal halogen bonding or steric interactions. A trifluoromethyl (CF₃) group is another common bioisostere for chlorine, offering strong electron-withdrawing properties but with different steric and lipophilic characteristics. Non-halogen bioisosteres could include a cyano (-CN) group or a methylsulfonyl (-SO₂CH₃) group to maintain electron-withdrawing character.

Ethyl Group Replacement : The C2-ethyl group can be readily replaced by other small alkyl groups (methyl, n-propyl, isopropyl) to optimize hydrophobic interactions. A cyclopropyl group is a particularly valuable bioisostere for an ethyl or isopropyl group, as it often maintains or improves potency while increasing metabolic stability and reducing lipophilicity. nih.gov An oxetane (B1205548) or azetidine (B1206935) ring can also be used to introduce polarity while maintaining a similar steric footprint.

Amine and Pyrimidine Core Replacements : While the 4-amino group is often essential, it can sometimes be incorporated into a fused ring system. More commonly, the entire pyrimidine scaffold can be swapped for another hinge-binding heterocycle. Common bioisosteres for the pyrimidine core include pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, purines, and quinazolines, all of which are prevalent in clinically approved kinase inhibitors. nih.govacs.org In one reported case, replacing a pyridine (B92270) ring with a pyrimidine successfully reduced inhibition of the metabolic enzyme CYP3A4, showcasing how core modifications can address pharmacokinetic issues. nih.gov

Table 3: Common Bioisosteric Replacements for this compound

| Original Group | Position | Common Bioisosteres | Rationale for Replacement |

| Chloro | C6 | F, Br, -CN, -CF₃ | Modulate electronics, lipophilicity, and specific interactions (e.g., halogen bonding). |

| Ethyl | C2 | Methyl, Isopropyl, Cyclopropyl, Oxetane | Optimize hydrophobic interactions, improve metabolic stability, and introduce conformational constraint. nih.gov |

| Amino | C4 | -NHCH₃, Fused N-heterocycles | Modulate H-bond donor strength; incorporate into a more rigid scaffold. |

| Pyrimidine Core | - | Pyrazolo[3,4-d]pyrimidine, Pyrrolo[2,3-d]pyrimidine | Retain hinge-binding capability while altering overall molecular properties and exploring new intellectual property space. nih.govacs.org |

Computational Chemistry and Advanced Spectroscopic Analyses

Quantum Chemical Calculations

No published studies detailing Density Functional Theory (DFT) calculations to determine the optimized molecular geometry, bond lengths, bond angles, and electronic structure of 6-Chloro-2-Ethylpyrimidin-4-Amine were identified.

Specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound is not available in the current literature. Consequently, reactivity parameters such as chemical hardness, softness, and electronegativity derived from FMO analysis have not been reported.

There are no available studies that present a Molecular Electrostatic Potential (MEP) map for this compound. Such a map would typically identify the electrophilic and nucleophilic sites on the molecule.

A Natural Bond Orbital (NBO) analysis, which would provide insights into intramolecular interactions, charge delocalization, and hyperconjugative effects for this compound, has not been documented in the searched scientific literature.

Molecular Modeling and Dynamics Simulations

No specific ligand-protein docking studies featuring this compound to investigate its binding affinity and interaction with protein targets have been published.

Homology Modeling for Target Protein Structures

In the absence of an experimentally determined crystal structure for a target protein of interest, homology modeling serves as a powerful computational tool to generate a three-dimensional model. This technique is predicated on the principle that proteins with similar sequences will adopt similar structures. For a ligand such as this compound, which is of interest in drug discovery, homology modeling of its potential biological targets is a critical first step in understanding its mechanism of action.

The process of homology modeling for a target protein interacting with pyrimidine (B1678525) derivatives typically involves the following steps:

Template Selection: The amino acid sequence of the target protein is used to search protein databases for homologous proteins with known three-dimensional structures. The quality of the resulting model is highly dependent on the sequence identity between the target and the template.

Sequence Alignment: The target protein's sequence is aligned with the template sequence. This alignment is crucial for correctly modeling the protein's core structure.

Model Building: A three-dimensional model of the target protein is constructed based on the aligned sequences and the template's structure. This involves building the backbone and side chains of the protein.

Once a reliable homology model of the target protein is generated, it can be used for molecular docking studies to predict the binding mode of this compound. This allows for the identification of key amino acid residues involved in the interaction and can guide the design of more potent and selective analogs. For instance, in the development of pyrimidine-based inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain, homology modeling has been instrumental where crystal structures were incomplete biomedicineonline.org.

Dynamics of Ligand-Receptor Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. For this compound, MD simulations can provide valuable insights into its binding mechanism with a target protein.

An MD simulation of the this compound-protein complex would typically involve:

System Setup: The docked complex is placed in a simulation box filled with a solvent, usually water, and ions are added to neutralize the system.

Minimization and Equilibration: The system is first minimized to remove any bad contacts and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long-duration simulation is run to generate a trajectory of the atomic motions of the complex.

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone can be monitored to assess the stability of the binding pose.

Key Interactions: The persistence of hydrogen bonds and hydrophobic interactions between this compound and the protein's active site can be analyzed.

Conformational Changes: MD simulations can capture any conformational changes in the protein upon ligand binding.

Studies on other pyrimidine derivatives have demonstrated the power of MD simulations in understanding their inhibitory mechanisms. For example, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine inhibitors of p21-activated kinase 4 (PAK4) have elucidated the critical interactions with the hinge region of the kinase mdpi.com. Similarly, MD simulations of enastron analogues, which are pyrimidine-based compounds, have been used to study their binding to the Eg5 motor protein nih.gov. These studies provide a framework for how the dynamics of this compound's interactions with its biological targets can be investigated.

Spectroscopic Characterization in Mechanistic Studies (e.g., FT-IR in relation to bonding)

Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for probing the vibrational modes of a molecule, which are directly related to the types of chemical bonds present and their environment. For this compound, FT-IR spectroscopy can be used to confirm its structure and provide insights into the electronic effects of its substituents on the pyrimidine ring.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups in the molecule. The positions of these bands can be influenced by factors such as hydrogen bonding and the electronic nature of the substituents.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Alkyl) | Stretching | 2975-2850 |

| C=N (Pyrimidine Ring) | Stretching | 1650-1550 |

| C=C (Pyrimidine Ring) | Stretching | 1600-1450 |

| N-H (Amine) | Bending | 1640-1560 |

| C-Cl | Stretching | 800-600 |

Note: The expected wavenumber ranges are based on typical values for these functional groups in similar chemical environments.

The analysis of these bands can provide mechanistic insights. For example, the position and intensity of the N-H stretching vibrations can indicate the extent of intermolecular hydrogen bonding. Shifts in the C=N and C=C stretching frequencies of the pyrimidine ring, as compared to unsubstituted pyrimidine, can reveal the electronic influence of the chloro, ethyl, and amino groups on the aromatic system. A comprehensive analysis of the FT-IR spectrum of 2-amino-5-chloropyridine provides a reference for the expected vibrational modes in a similar heterocyclic system researchgate.net. Such spectroscopic data, when combined with computational vibrational frequency calculations, can lead to a detailed assignment of the observed bands and a deeper understanding of the molecular structure and bonding of this compound.

Advanced Applications and Future Prospects

Building Blocks in Complex Molecule Synthesis (e.g., Sorafenib analogs)

The pyrimidine (B1678525) scaffold is a fundamental component in medicinal chemistry, and its derivatives are instrumental in constructing complex therapeutic agents. One of the notable applications is in the synthesis of analogs of Sorafenib, a multi-kinase inhibitor used in cancer therapy. rsc.orgrsc.org Researchers design and synthesize novel Sorafenib analogs to improve efficacy, selectivity, and toxicological profiles. rsc.orgnih.gov

In the quest for new anticancer drugs, pyrimidine derivatives are often used to modify the core structure of existing medications like Sorafenib. rsc.org For instance, studies have involved replacing certain rings in the Sorafenib structure with a pyrimidine or dimethylpyrimidine ring to investigate the impact on kinase inhibition and anti-proliferative activity. rsc.orgnih.gov A common strategy involves synthesizing a series of derivatives by modifying the amide part of the Sorafenib molecule, often starting with pyrimidine-based carboxylic acids. nih.gov The synthesis of these complex molecules often involves multi-step processes where a substituted pyrimidine, such as a chloropyrimidine derivative, is a key starting material or intermediate. nih.govnih.govthieme.de The chlorine atom at the 6-position of the target compound is particularly susceptible to nucleophilic substitution, allowing for the attachment of various functional groups and the construction of the larger, intricate structures characteristic of kinase inhibitors. researchgate.net

Table 1: Examples of Pyrimidine Use in Sorafenib Analog Synthesis

| Starting Material/Intermediate Class | Synthetic Strategy | Target Modification | Reference |

| Pyrimidine-centred analogues | Hybridization of Sorafenib with aminopyridinol, replacing a trimethylpyridine ring with a dimethylpyrimidine ring. | Examine the effect of the pyrimidine ring on inhibitory activity against Raf kinases. | nih.gov |

| 5-hydroxypyrimidine-2-carboxylic acid | Synthesis of 5-chloro-pyrimidine-2-carboxamides followed by coupling with other intermediates. | Creation of novel analogs where a pyrimidine ring replaces a different heterocyclic system in Sorafenib. | nih.gov |

| 2-aminobenzoic acid derivatives | Amination and condensation reactions to build a core aniline (B41778) structure, with pyrimidine as a possible substituent. | Alter physical and chemical properties (logP, pKa) to achieve better biological activity. | rsc.org |

Role in Agrochemical Development (Pesticides, Fungicides, Acaricides)

Pyrimidine derivatives are a cornerstone in the agrochemical industry, forming the active core of numerous pesticides, fungicides, and acaricides. numberanalytics.com The versatility of the pyrimidine ring allows for the development of compounds with diverse modes of action, helping to manage crop diseases and pests effectively. researchgate.netgrowingscience.com

Pesticides and Insecticides: Pyrimidinamine derivatives are recognized as a promising class of agricultural compounds. researchgate.netresearchgate.net Research has focused on designing novel pyrimidin-4-amine structures with potent insecticidal properties. These compounds have shown efficacy against a range of pests, including aphids and mosquitoes. researchgate.netnih.gov For example, new derivatives have been synthesized that demonstrate significant insecticidal activity against the yellow fever mosquito, Aedes aegypti, and the bean aphid, Aphis fabae. researchgate.netnih.gov

Fungicides: The pyrimidine structure is integral to many commercial fungicides. frontiersin.org Pyrimidine-based fungicides often work by inhibiting crucial enzymes in fungal pathogens. nih.gov For instance, some pyrimidine amines target the NADH oxidoreductase of complex I in the mitochondrial respiratory chain. nih.gov Scientists have synthesized novel pyrimidine derivatives that exhibit excellent fungicidal activity against various plant diseases, such as those caused by Botrytis cinerea and cucumber downy mildew. nih.govacs.orgnih.gov In one study, a synthesized pyrimidinamine derivative showed significantly better activity against cucumber downy mildew than several commercial fungicides. researchgate.net

Acaricides: Mite infestations are a significant threat to crops, and pyrimidine derivatives are being developed as effective acaricides. nih.gov Research has demonstrated that strobilurin analogs incorporating a pyrimidine moiety exhibit potent acaricidal activity against mites like Tetranychus cinnabarinus. researchgate.netnih.govnih.gov The development of such compounds provides a pathway to novel acaricides, which is crucial for managing resistance to existing treatments. nih.gov

Table 2: Agrochemical Applications of Pyrimidine Derivatives

| Agrochemical Class | Target Pests/Pathogens | Example or Finding | Reference(s) |

| Insecticide | Aphis fabae (Bean Aphid) | A synthesized pyrimidinamine derivative showed a potent control effect with a low LC50 value. | researchgate.net |

| Insecticide | Aedes aegypti (Mosquito) | Novel pyrimidine derivatives exhibited insecticidal activity against larvae and adult mosquitoes. | nih.gov |

| Fungicide | Cucumber Downy Mildew | A novel pyrimidinamine derivative demonstrated an EC50 value significantly better than commercial fungicides. | researchgate.net |

| Fungicide | Rhizoctonia solani | Synthesized coumarin (B35378) pyrimidine amine derivatives showed higher inhibitory activity than the positive control. | nih.gov |

| Acaricide | Tetranychus cinnabarinus | Strobilurin derivatives containing pyrimidine moieties were identified as lead compounds for novel acaricides. | researchgate.netnih.gov |

Exploration in Materials Science

Beyond its biological applications, the pyrimidine nucleus is also being explored in the field of materials science. numberanalytics.comresearchgate.net The electronic properties and structural rigidity of the pyrimidine ring make it an attractive component for creating advanced materials with unique optical and electronic functionalities. researchgate.net

Pyrimidine-containing polymers, for example, have been investigated for properties such as thermal stability and photoluminescence. numberanalytics.com In other applications, specific pyrimidine derivatives have been employed as fluorescent sensors for detecting metal ions like zinc. researchgate.net Furthermore, certain pyrimidine-based molecules possess electrogenerated chemiluminescent properties, which are applicable to the development of organic light-emitting diodes (OLEDs), a key technology in modern displays and lighting. researchgate.net While the direct application of 6-Chloro-2-Ethylpyrimidin-4-Amine in this field is not yet widely documented, its status as a functionalized pyrimidine building block suggests potential for its incorporation into more complex systems for materials science research.

Potential in Drug Discovery and Development

The pyrimidine ring is a privileged scaffold in drug discovery, present in a multitude of approved drugs and clinical candidates. biomedpharmajournal.orggsconlinepress.com Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. frontiersin.orgbiomedpharmajournal.orggsconlinepress.com this compound, as a member of the 2-aminopyrimidine (B69317) class, belongs to a group of compounds with significant therapeutic potential. nih.gov

The 2,4-diaminopyrimidine (B92962) framework, which is closely related to the target compound, has been successfully utilized to develop potent, non-peptidic small molecule inhibitors of renin, an enzyme involved in regulating blood pressure. nih.gov This highlights the potential of this pyrimidine substitution pattern for treating cardiovascular diseases. Furthermore, derivatives of 4,6-disubstituted-pyrimidin-2-amine have been synthesized and identified as selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer side effects than non-selective inhibitors. nih.gov

The presence of the chloro group on the pyrimidine ring is a key feature for synthetic chemists, allowing for further molecular elaboration through reactions like the Suzuki cross-coupling to create libraries of new compounds for biological screening. biomedpharmajournal.orgresearchgate.net The broad spectrum of activities associated with the pyrimidine core ensures that its derivatives, including this compound, will remain a focal point of research in the ongoing search for novel and more effective medicines. gsconlinepress.com

Table 3: Therapeutic Potential of Related Pyrimidine Amine Scaffolds

| Compound Class | Therapeutic Target | Potential Application | Reference |

| 6-ethyl-2,4-diaminopyrimidine derivatives | Renin | Cardiovascular disease (Hypertension) | nih.gov |

| 4,6-disubstituted-pyrimidin-2-amine derivatives | Cyclooxygenase-2 (COX-2) | Inflammation, Cancer (antiproliferative) | nih.gov |

| 6-chloro-pyrimidine-2,4-diamine derivatives | Various (microbial) | Antimicrobial agents | biomedpharmajournal.orgresearchgate.net |

| General pyrimidine derivatives | Various kinases, viral enzymes, etc. | Anticancer, Antiviral, Antibacterial | numberanalytics.comresearchgate.net |

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Matrices

The environmental persistence of "6-Chloro-2-Ethylpyrimidin-4-Amine" is determined by its susceptibility to various degradation processes in soil and water. These processes can be broadly categorized as biotic, involving breakdown by microorganisms, and abiotic, which includes processes like hydrolysis and photolysis.

Biotic Degradation: Microbial metabolism is a primary route for the degradation of many organic compounds in the environment. nih.govnih.gov For nitrogen-containing heterocyclic compounds like pyrimidines, microorganisms have evolved diverse metabolic pathways. nih.govnih.govacs.org While specific studies on "this compound" are limited, the degradation of related compounds suggests potential pathways. The initial steps in the microbial degradation of aromatic compounds often involve oxidation or reduction. nih.govacs.org For halogenated aromatics, dehalogenation is a critical step, which can occur under both aerobic and anaerobic conditions. acs.org The gut microbiota of various organisms can also play a role in the transformation of environmental pollutants, including nitrogenous heterocyclic compounds. acs.org

Abiotic Degradation: Hydrolysis and photolysis are key abiotic degradation pathways. The rate of hydrolysis is dependent on the pH of the surrounding medium. For some related chloropyrimidines, hydrolysis can be a significant degradation route. Photolysis, the breakdown of compounds by light, particularly in the UV spectrum, can also contribute to the degradation of pyrimidine (B1678525) derivatives in aquatic environments. nih.gov The presence of a chloro-substituent on the pyrimidine ring can influence its susceptibility to photodegradation.

Further research is needed to elucidate the specific degradation products of "this compound" under various environmental conditions to fully assess its environmental persistence.

Developmental Toxicity Assessment (Mechanistic Focus)

The potential for "this compound" to cause developmental toxicity is a significant ecotoxicological concern. Studies on analogous compounds, particularly in model organisms like zebrafish (Danio rerio), provide insights into the potential mechanisms of toxicity.

Zebrafish embryos are a valuable model for assessing the developmental toxicity of chemical compounds due to their rapid development and transparent embryos, which allow for detailed observation of organogenesis. nih.govnih.gov Exposure to certain environmental contaminants, including some pesticides and halogenated compounds, has been shown to induce a range of developmental abnormalities in zebrafish, such as spinal deformities, pericardial edema, and altered locomotor behavior. nih.govnih.gov

The mechanisms underlying the developmental toxicity of pyrimidine analogs can be complex. They may involve the disruption of fundamental cellular processes. For instance, some pyrimidine derivatives can interfere with cell cycle regulation, potentially leading to apoptosis (programmed cell death). nih.gov The inhibition of mitosis or microtubule assembly is another mechanism by which certain compounds can exert developmental toxicity. nih.gov Furthermore, disruption of vascular morphogenesis, the formation of blood vessels, has been observed with some environmental pollutants, leading to cardiovascular defects. nih.gov Given that "this compound" is a halogenated pyrimidine, its potential to interfere with these critical developmental pathways warrants further investigation.

Structure-Toxicity Relationships for Pyrimidine Amines

The toxicity of pyrimidine amines is closely linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity or toxicity. nih.govnih.gov These models are valuable for predicting the potential toxicity of new or untested chemicals based on the properties of similar compounds.

For pyrimidine derivatives, several structural features have been shown to influence their toxicological profiles. The nature, number, and position of substituents on the pyrimidine ring are critical determinants of toxicity. nih.govnih.govresearchgate.netgrowingscience.com

Key structural features influencing the toxicity of pyrimidine amines include:

Halogenation: The presence of halogen atoms, such as chlorine, can significantly impact the toxicity of pyrimidine compounds. growingscience.com The type of halogen and its position on the ring can alter the electronic properties and reactivity of the molecule, thereby influencing its interaction with biological targets.

Amino Group Position: The location of the amino group on the pyrimidine ring is another crucial factor affecting biological activity. nih.govresearchgate.net

Other Substituents: The presence of other functional groups can also modulate the toxicity of pyrimidine amines. nih.gov

QSAR models developed for various pyrimidine derivatives can help in prioritizing compounds for further toxicological testing and in designing safer alternatives. nih.govnih.gov

Table 1: Physicochemical Properties and Predicted Toxicity of a Related Compound (4-Amino-6-chloro-2-methylpyrimidine)

| Property | Value | Source |

| CAS Number | 1749-68-4 | echemi.com |

| Molecular Formula | C5H6ClN3 | echemi.com |

| Molecular Weight | 143.57 g/mol | echemi.com |

| Melting Point | 189 °C | echemi.com |

| Boiling Point | 269.2 ± 20.0 °C (Predicted) | echemi.com |

| XLogP3 | 1.2 | echemi.com |

This table presents data for a structurally similar compound to provide an indication of the potential properties of this compound. XLogP3 is a computed octanol-water partition coefficient, which is an indicator of a substance's potential to bioaccumulate.

Bioaccumulation Potential Studies

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues at a level higher than in the surrounding medium. The potential for a compound to bioaccumulate is a key factor in its environmental risk assessment.

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or LogP). A higher LogP value generally indicates a greater potential for a substance to be taken up and stored in the fatty tissues of organisms.

While no specific experimental bioaccumulation studies for "this compound" are currently available in the public domain, an estimated XLogP3 value of 1.2 has been reported for the closely related compound 4-Amino-6-chloro-2-methylpyrimidine. echemi.com This relatively low LogP value suggests a low to moderate potential for bioaccumulation in aquatic organisms. However, it is important to note that this is a predicted value for a similar compound, and experimental determination of the LogP and bioconcentration factor (BCF) for "this compound" would be necessary for a definitive assessment of its bioaccumulation potential.

Conclusion and Outlook in Pyrimidine Research

Summary of Current Research Contributions on 6-Chloro-2-Ethylpyrimidin-4-Amine

Research surrounding this compound and its close analogs primarily revolves around its utility as a versatile intermediate in the synthesis of more complex molecular architectures with desired biological activities. The presence of a reactive chlorine atom at the 6-position, an amino group at the 4-position, and an ethyl group at the 2-position provides a unique combination of steric and electronic features that chemists can exploit for targeted molecular design.